5-氧代阿托伐他汀

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

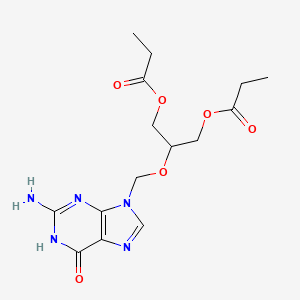

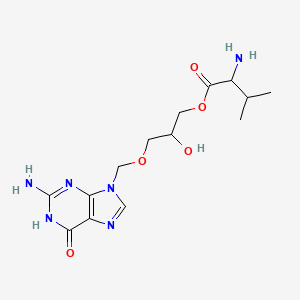

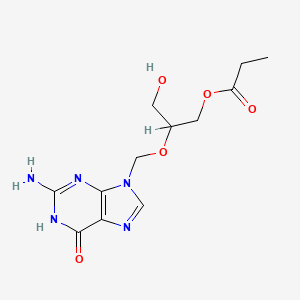

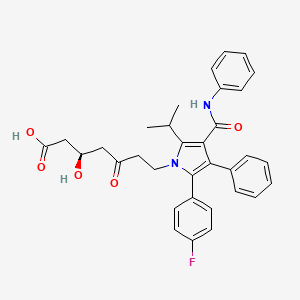

5-Oxo Atorvastatin is a compound with the molecular formula C33H33FN2O5 . It is related to Atorvastatin, a lipid-lowering drug widely used in the treatment of cardiovascular diseases . Atorvastatin belongs to a class of medications called HMG-CoA reductase inhibitors (statins). It works by slowing the production of cholesterol in the body to decrease the amount of cholesterol that may build up on the walls of the arteries and block blood flow to the heart, brain, and other parts of the body .

Molecular Structure Analysis

The molecular structure of 5-Oxo Atorvastatin can be represented by its IUPAC name: (3R)-7- [2- (4-fluorophenyl)-3-phenyl-4- (phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid . Its molecular weight is 556.6 g/mol .科学研究应用

Cardiovascular Disease Prevention

Field

This application falls under the field of Cardiology .

Application

Atorvastatin is used in the prevention of cardiovascular disease in people with diabetes . It is used to lower levels of non-high density lipoprotein cholesterol (non-HDL-C), which helps in preventing cardiovascular disease .

Method

The method of application involves oral administration of the drug. The intensity of the treatment can vary (low, moderate, or high), and the specific dosage would be determined by a healthcare professional .

Results

Compared with placebo, the greatest reductions in levels of non-HDL-C were seen with atorvastatin at high intensity . This reduction in non-HDL-C levels can help in the prevention of cardiovascular disease .

Cancer Therapy

Field

This application falls under the field of Oncology .

Application

Atorvastatin has been studied for its potential antitumor effects . It might affect proliferation, migration, and survival of cancer cells .

Method

The method of application would involve oral administration of the drug, with the specific dosage and treatment plan determined by a healthcare professional .

Results

While the specific results of using Atorvastatin in cancer therapy are not detailed in the source, it is suggested that the drug may have potential antitumor effects .

Adherence and Persistence in Therapy

Field

This application falls under the field of Pharmacology .

Application

Atorvastatin is used in therapy for dyslipidemia, and its effectiveness is well studied. However, many patients fail to meet their prescribed low-density lipoprotein-cholesterol (LDL-C) goals when atorvastatin is taken in a real-world setting .

Method

The method of application involves oral administration of the drug. The specific dosage would be determined by a healthcare professional .

Results

Real-world data suggest that patient adherence/persistence to atorvastatin is suboptimal, but few studies have attempted to address factors impacting adherence .

Side Effects and Tolerance

Application

Atorvastatin, like other statins, can have side effects. Understanding these side effects and how patients tolerate the drug is important for effective treatment .

Results

While large clinical trials tend to enroll carefully selected patients, observational studies and registries indicated an incidence of statin-associated muscle symptoms (SAMS) between 17% and 30%, suggesting that side effects can be a significant issue .

未来方向

The use of statins, including Atorvastatin, in patients with chronic liver disease and cirrhosis is an area of ongoing research . There is potential for statins to have a positive impact on chronic liver disease and cirrhosis, and further large-scale prospective interventional randomized control trials are needed to better evaluate this association .

属性

IUPAC Name |

(3R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,27,38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWOZSQQGYAAGY-HHHXNRCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CCC(=O)C[C@H](CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo Atorvastatin | |

CAS RN |

1391052-82-6 |

Source

|

| Record name | 5-Oxo Atorvastatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG8YR784FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)